what is m-Tolyltetrazolium Red and its chemical properties
what is m-Tolyltetrazolium Red and its chemical properties
An In-depth Technical Guide to m-Tolyltetrazolium Red and its Analogs in Cellular Metabolism Analysis
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of m-Tolyltetrazolium Red and the broader class of tetrazolium salts, focusing on their chemical properties and their principal application in assessing cellular viability and metabolic activity. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the underlying biochemical principles, ensuring that experimental design is both robust and mechanistically sound.
Introduction: The Role of Tetrazolium Salts in Cell Biology
Tetrazolium salts are a class of heterocyclic organic compounds that have become indispensable tools in cell biology and toxicology. Their utility stems from a unique property: they are readily reduced by metabolically active cells into intensely colored, water-insoluble compounds known as formazans. This colorimetric change provides a direct and quantifiable proxy for cellular metabolic activity, which in turn is a strong indicator of cell viability, proliferation, and cytotoxicity.
While many tetrazolium salts exist, this guide begins with the specific properties of m-Tolyltetrazolium Red before broadening to discuss the foundational principles and protocols of the tetrazolium reduction assay, for which its analog, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is the most widely recognized and utilized exemplar. Understanding this class of compounds is critical for applications ranging from routine cell culture monitoring to high-throughput screening in drug discovery.[1][2][3]
Chemical and Physical Properties of m-Tolyltetrazolium Red
m-Tolyltetrazolium Red, systematically known as 2,5-Diphenyl-3-(m-tolyl)tetrazolium Chloride, is a specific member of the tetrazolium salt family.[1][4] Its core structure consists of a five-membered tetrazole ring with phenyl and m-tolyl substituent groups. The key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Synonyms | 2,5-Diphenyl-3-(m-tolyl)tetrazolium Chloride | [1][4] |
| CAS Number | 88159-25-5 | [1][4] |
| Molecular Formula | C₂₀H₁₇ClN₄ | [1][5] |
| Molecular Weight | 348.83 g/mol | [1][5] |
| Appearance | White to orange to green crystalline powder | [1] |
| Purity | ≥98% (by titration), >80% (by HPLC) | [1][4] |
| Storage Temperature | Room Temperature, recommended <15°C in a cool, dark place | [1][4] |
| Key Feature | Acts as a redox indicator | [1] |
The Biochemical Foundation: Mechanism of Tetrazolium Reduction
The central value of tetrazolium salts in cell viability assays lies in their role as electron acceptors. The mechanism is a testament to the metabolic integrity of a cell, primarily reflecting the activity of mitochondrial dehydrogenases.
Causality of the Reaction: In healthy, metabolically active cells, the mitochondrial respiratory chain is functional. Enzymes within this system, particularly NAD(P)H-dependent oxidoreductases like succinate dehydrogenase, transfer electrons.[2][6] The positively charged, water-soluble tetrazolium salt (e.g., MTT) readily penetrates viable eukaryotic cells and acts as an artificial electron acceptor.[7] Upon reduction, the tetrazole ring is cleaved, resulting in the formation of a water-insoluble, purple-colored formazan crystal.[2][8] The accumulation of these lipophilic formazan crystals, which have been observed to localize in cellular lipid droplets, is directly proportional to the number of viable, metabolically active cells.[2][9]
This process is a self-validating system for assessing viability: only cells with active metabolism can drive the reduction, meaning dead cells will not produce a signal.[6]
Caption: Biochemical reduction of a tetrazolium salt (MTT) to formazan.
Core Application: The MTT Cell Viability Assay
The MTT assay remains a cornerstone method for evaluating cell viability, proliferation, and cytotoxicity.[6][10] It is instrumental in drug screening and toxicology studies. The following protocol represents a standardized, field-proven methodology.
Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Dissolve MTT powder in sterile phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL.[11]
-
Vortex or sonicate until fully dissolved.[11]
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Expert Insight: This solution is light-sensitive. Store it protected from light at -20°C for up to 6 months.[4][11] Discard if precipitates form or the color changes.
-
-
Formazan Solubilization Solution:
-
Multiple solutions can be used. The most common is Dimethyl Sulfoxide (DMSO) .[11]
-
An alternative is a solution of 10% SDS (Sodium Dodecyl Sulfate) in 0.01 M HCl.
-
Trustworthiness Check: Before use, test the cytotoxicity of your chosen solvent on your specific cell line. If DMSO is too toxic, an alternative like acidified isopropanol can be used.[11]
-
Experimental Workflow
The following diagram and protocol outline the complete workflow for performing an MTT assay with adherent cells.
Caption: Standard experimental workflow for the MTT cell viability assay.
Step-by-Step Protocol (Adherent Cells)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Remove the medium and add fresh medium containing the desired concentrations of your test compound. Include untreated (vehicle) controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: At the end of the incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final volume of 110 µL, achieving a final MTT concentration of ~0.45 mg/mL).[2][7]
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the adherent cells or the formazan crystals.
-
Add 100-150 µL of DMSO or another suitable solubilization solvent to each well.
-
Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan crystals into a colored solution.[6]
-
-
Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm (570 nm is standard).[2][6] A reference wavelength of >650 nm can be used to subtract background absorbance.[2]
For suspension cells: After the formazan development step (Step 5), centrifuge the plate to pellet the cells. Carefully aspirate the supernatant before adding the solubilization solution.
Critical Considerations and Authoritative Insights
-
Assay Interference: Be aware that certain compounds, particularly those with antioxidant properties (e.g., flavonoids, ascorbic acid), can reduce MTT non-enzymatically, leading to a false-positive signal.[8][12] It is crucial to run a cell-free control (medium + compound + MTT) to test for this.
-
Background Control: Phenol red and serum components in the culture medium can contribute to background absorbance.[6] Always include a blank control (medium only + MTT + solubilizer) to subtract from all readings.
-
Cell Density: The assay is sensitive to cell number. Ensure that the cell density used is within the linear range of the assay for your cell line. Over-confluent or rapidly dividing cells may show altered metabolic rates, affecting results.
-
Incomplete Solubilization: Incomplete dissolution of formazan crystals is a common source of error. Ensure thorough mixing after adding the solvent and visually inspect wells before reading.[2]
The Evolving Landscape: Alternative Tetrazolium Reagents
While the MTT assay is foundational, newer generations of tetrazolium salts have been developed to overcome some of its limitations, primarily the need for a separate formazan solubilization step.
-
MTS, XTT, and WST-1: These are negatively charged salts that, often with the help of an intermediate electron acceptor, are reduced to a water-soluble formazan product.[7][13] This formazan is directly released into the culture medium.
-
Advantage: This simplifies the workflow significantly by eliminating the cell lysis/solubilization step, reducing hands-on time and potential errors.[3][10] This also makes these assays more amenable to kinetic studies, as the plate can be read at multiple time points without terminating the culture.
Conclusion
m-Tolyltetrazolium Red and its analogs are powerful reagents for quantifying cellular metabolic activity. Their application in the MTT assay and its modern variants provides a reliable, quantitative, and scalable method for assessing cell viability and cytotoxicity. By understanding the core biochemical mechanism, adhering to validated protocols, and being mindful of potential interferences, researchers can leverage these tools to generate high-quality, reproducible data that is crucial for advancing drug development and fundamental biological research.
References
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Kouimtzi, M., et al. (2016). On the Photocatalytic Reduction of MTT Tetrazolium Salt on the Surface of TiO2 Nanoparticles: Formazan Production Kinetics and Mechanism. Journal of Colloid and Interface Science. [Link]
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Assess cell viability and proliferation with colorimetric readouts. Drug Target Review. (2019). [Link]
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Stockert, J. C., et al. (2018). Tetrazolium salts and formazan products in Cell Biology. Acta Histochemica. [Link]
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Diaz, G., et al. (2007). Localization of MTT Formazan in Lipid Droplets. An Alternative Hypothesis About the Nature of Formazan Granules and Aggregates. European Journal of Histochemistry. [Link]
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Bruggisser, R., et al. (2002). Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells. Toxicology in Vitro. [Link]
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Stepanenko, A. A., & Dmitrenko, V. V. (2015). The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro. GMS German Medical Science. [Link]
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Wang, P., et al. (2010). Mechanistic deconvolution of autoreduction in tetrazolium-based cell viability assays. Toxicology in Vitro. [Link]
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Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Cellular and Molecular Toxicology of Nanoparticles. Taylor & Francis. [Link]
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